molecular formula C9H17NO B8677392 1-Propylazepan-2-one CAS No. 52644-85-6

1-Propylazepan-2-one

Cat. No. B8677392
CAS RN: 52644-85-6
M. Wt: 155.24 g/mol
InChI Key: BWISIXSYQURMMY-UHFFFAOYSA-N
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Description

1-Propylazepan-2-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propylazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52644-85-6

Product Name

1-Propylazepan-2-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propylazepan-2-one

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2-8H2,1H3

InChI Key

BWISIXSYQURMMY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 liter 3-neck flask equipped with a dry ice-isopropanol condenser, an addition funnel and a mechanical stirrer was placed 10.2 g of 50% sodium hydride-mineral oil dispersion (5.1 g NaH, 0.2125 M) and 150 ml of petroleum ether. The suspension was momentarily stirred and then sodium hydride was allowed to settle. Most of the petroleum ether was pipetted out and 200 ml of dry toluene was added. To this was added dropwise a solution of 20 g (0.177 M) of azacycloheptan-2-one in 100 ml of dry toluene. The mixture was refluxed for 1 hour and then cooled to room temperature. A solution of 30.75 g (0.25 M) of 1-bromopropane in 100 ml of dry toluene was added dropwise under stirring. Upon completion of the addition, the mixture was warmed to 80°-100° and the temperature was maintained there for 4 hours. Then the isopropanol-dry ice condenser was replaced with a water condenser and the reaction mixture was heated to reflux for 15 hours. The reaction mixture was cooled, filtered and the filtrate was concentrated to a yellow oil. Distillation afforded 22.2 g (81%) of colorless product; b.p. 83°-86°/0.25 mm.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
30.75 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
isopropanol dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
petroleum ether
Quantity
150 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
81%

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